脱メチルベンジダミン-d3 塩酸塩

説明

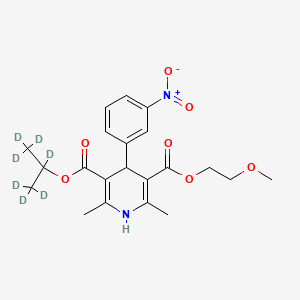

Demethyl Benzydamine-d3 Hydrochloride is a deuterium-labeled analogue of Demethyl Benzydamine Hydrochloride. It is primarily used in scientific research, particularly in the fields of pharmacokinetics and drug metabolism. The compound has a molecular formula of C18H18D3N3O.HCl and a molecular weight of 334.86 .

科学的研究の応用

Demethyl Benzydamine-d3 Hydrochloride is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Pharmacokinetics: Used as a tracer to study the absorption, distribution, metabolism, and excretion of drugs.

Drug Metabolism: Helps in understanding the metabolic pathways and identifying metabolites.

Proteomics: Employed in mass spectrometry for protein quantification and identification.

Environmental Studies: Used as a standard for detecting environmental pollutants.

作用機序

Target of Action

Demethyl Benzydamine-d3 Hydrochloride is a deuterium labeled variant of Demethyl Benzydamine Hydrochloride . The primary target of this compound is similar to that of Benzydamine, which is a locally-acting nonsteroidal anti-inflammatory drug (NSAID) with local anaesthetic and analgesic properties . It is used topically for pain relief and anti-inflammatory treatment of the mouth, throat, or musculoskeletal system .

Mode of Action

Demethyl Benzydamine-d3 Hydrochloride, like Benzydamine, interacts with its targets to provide pain relief and reduce inflammation . Although it is categorized as an NSAID, it demonstrates various mechanisms of action that differ from those of traditional aspirin-like NSAIDs . It has various physicochemical properties and pharmacologic activities that facilitate its mechanism of action as an effective locally-acting NSAID with local anaesthetic and analgesic properties .

Biochemical Pathways

It is known that benzydamine has a pronounced antimicrobial activity against gram-positive and gram-negative bacteria, as well as fungi of the genus candida . This allows it to act against the etiological agent of infectious and inflammatory diseases .

Pharmacokinetics

The pharmacokinetics of Demethyl Benzydamine-d3 Hydrochloride involves the use of stable heavy isotopes of hydrogen, carbon, and other elements incorporated into the drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The molecular and cellular effects of Demethyl Benzydamine-d3 Hydrochloride’s action are likely to be similar to those of Benzydamine, providing local anaesthetic and analgesic properties for pain relief and anti-inflammatory treatment .

Action Environment

The action environment of Demethyl Benzydamine-d3 Hydrochloride is typically the local area where it is applied, such as the mouth, throat, or musculoskeletal system

生化学分析

Biochemical Properties

It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

Molecular Mechanism

It is known that deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Demethyl Benzydamine-d3 Hydrochloride involves the incorporation of deuterium into the Demethyl Benzydamine molecule. This process typically includes the following steps:

Deuterium Exchange Reaction: The introduction of deuterium atoms into the molecule is achieved through a deuterium exchange reaction. This involves treating the precursor compound with deuterated reagents under specific conditions to replace hydrogen atoms with deuterium.

Hydrochloride Formation: The final step involves converting the deuterium-labeled compound into its hydrochloride salt form by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of Demethyl Benzydamine-d3 Hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring .

化学反応の分析

Types of Reactions

Demethyl Benzydamine-d3 Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are possible, where the deuterium atoms can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield deuterium-labeled benzydamine derivatives, while substitution reactions can produce various deuterium-labeled analogues .

類似化合物との比較

Similar Compounds

Benzydamine Hydrochloride: The non-deuterated form of the compound.

Deuterated Benzydamine: Another deuterium-labeled analogue with different labeling positions.

Indazole Derivatives: Compounds with similar indazole structures but different functional groups.

Uniqueness

Demethyl Benzydamine-d3 Hydrochloride is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The presence of deuterium atoms can alter the metabolic stability and pharmacokinetic profile of the compound, making it a valuable tool in drug development and research .

特性

IUPAC Name |

3-(1-benzylindazol-3-yl)oxy-N-(trideuteriomethyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O.ClH/c1-19-12-7-13-22-18-16-10-5-6-11-17(16)21(20-18)14-15-8-3-2-4-9-15;/h2-6,8-11,19H,7,12-14H2,1H3;1H/i1D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCBUAEBLTYVPPB-NIIDSAIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NCCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70747415 | |

| Record name | 3-[(1-Benzyl-1H-indazol-3-yl)oxy]-N-(~2~H_3_)methylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246817-08-2 | |

| Record name | 3-[(1-Benzyl-1H-indazol-3-yl)oxy]-N-(~2~H_3_)methylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(3,3,3-trifluoro-2-oxopropylidene)amino]urea](/img/structure/B565461.png)

![[(2R,3S,4S,5R,6R)-6-[[(4aR,6R,7R,8R,8aR)-7-acetamido-2-(4-methoxyphenyl)-6-(4-nitrophenoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B565470.png)